molecular formula C24H15NO B11712495 2-phenyl-5H-[1]benzofuro[3,2-c]carbazole

2-phenyl-5H-[1]benzofuro[3,2-c]carbazole

Cat. No.: B11712495
M. Wt: 333.4 g/mol
InChI Key: RQAXVFPRLBNLIT-UHFFFAOYSA-N
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Description

2-phenyl-5H-1benzofuro[3,2-c]carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5H-1benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 2-phenyl-5H-1benzofuro[3,2-c]carbazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5H-1benzofuro[3,2-c]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

2-phenyl-5H-1benzofuro[3,2-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5H-1benzofuro[3,2-c]carbazole involves its interaction with molecular targets through its unique structural features. In optoelectronic applications, it functions by facilitating efficient energy transfer and emission processes. The compound’s multi-resonance structure enhances reverse intersystem crossing rates, leading to high external quantum efficiencies in OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5H-1benzofuro[3,2-c]carbazole stands out due to its enhanced narrowband emissions and high external quantum efficiencies, making it particularly valuable in the development of advanced optoelectronic devices .

Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-phenyl-5H-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C24H15NO/c1-2-6-15(7-3-1)16-10-12-20-19(14-16)23-21(25-20)13-11-18-17-8-4-5-9-22(17)26-24(18)23/h1-14,25H

InChI Key

RQAXVFPRLBNLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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